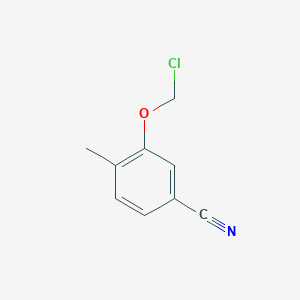
3-(Chloromethoxy)-4-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethoxy)-4-methylbenzonitrile is an organic compound that features a benzene ring substituted with a chloromethoxy group at the third position, a methyl group at the fourth position, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)-4-methylbenzonitrile typically involves the chloromethylation of 4-methylbenzonitrile. One common method includes the reaction of 4-methylbenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethoxy)-4-methylbenzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Products like 3-(Azidomethoxy)-4-methylbenzonitrile or 3-(Thiocyano-methoxy)-4-methylbenzonitrile.
Oxidation: Products like 3-(Chloromethoxy)-4-methylbenzoic acid or 3-(Chloromethoxy)-4-methylbenzaldehyde.
Reduction: Products like 3-(Chloromethoxy)-4-methylbenzylamine.
Aplicaciones Científicas De Investigación
3-(Chloromethoxy)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethoxy)-4-methylbenzonitrile depends on its specific application. In general, the compound may interact with biological targets through its functional groups. For example, the nitrile group can form hydrogen bonds with enzymes or receptors, while the chloromethoxy group can undergo metabolic transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxymethoxy)-4-methylbenzonitrile: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
3-(Chloromethoxy)-4-ethylbenzonitrile: Similar structure but with an ethyl group instead of a methyl group.
4-Methylbenzonitrile: Lacks the chloromethoxy group.
Uniqueness
3-(Chloromethoxy)-4-methylbenzonitrile is unique due to the presence of both the chloromethoxy and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H8ClNO |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
3-(chloromethoxy)-4-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-7-2-3-8(5-11)4-9(7)12-6-10/h2-4H,6H2,1H3 |
Clave InChI |
GDHCXWPVGMPLOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C#N)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
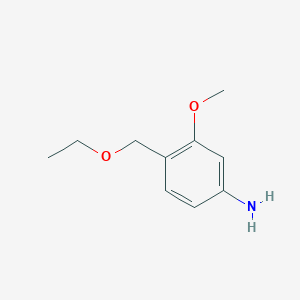
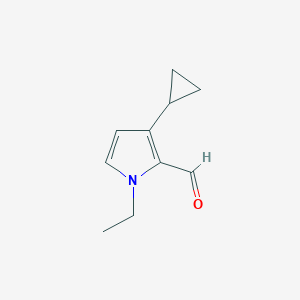
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
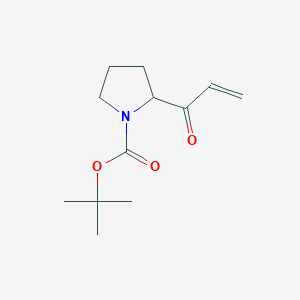
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)
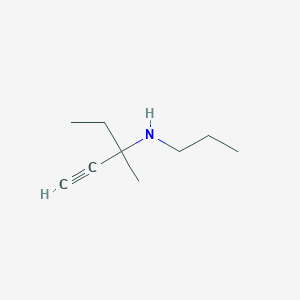
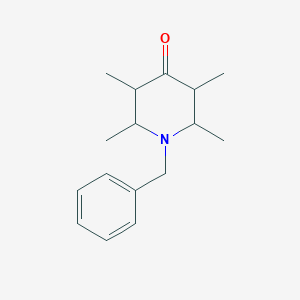


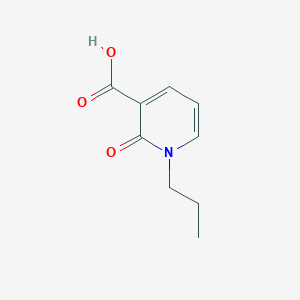
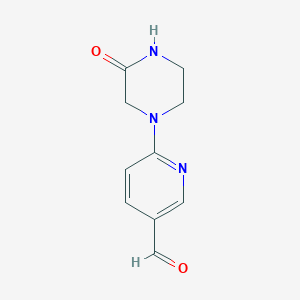
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)

